(5Z)-2-[(2-chlorophenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-2-[(2-chlorophenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound with a complex structure It contains a thiazolone core, substituted with a chlorophenyl group and an ethoxy-hydroxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(2-chlorophenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one typically involves multiple steps. One common method starts with the preparation of the thiazolone core, followed by the introduction of the chlorophenyl and ethoxy-hydroxybenzylidene groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-[(2-chlorophenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s reactivity or stability.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its chemical properties.
Substitution: Substitution reactions can introduce new functional groups, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-2-[(2-chlorophenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of advanced materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its versatility makes it suitable for various industrial applications, including electronics and coatings.
Mechanism of Action
The mechanism of action of (5Z)-2-[(2-chlorophenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. This interaction can lead to various effects, including inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-[(2-bromophenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one
- (5Z)-2-[(2-fluorophenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one
- (5Z)-2-[(2-iodophenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one
Uniqueness
What sets (5Z)-2-[(2-chlorophenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one apart from similar compounds is its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the chlorophenyl group, in particular, may enhance its binding affinity and selectivity for certain enzymes or receptors, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C18H15ClN2O3S |
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Molecular Weight |
374.8 g/mol |
IUPAC Name |
(5Z)-2-(2-chlorophenyl)imino-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15ClN2O3S/c1-2-24-15-9-11(7-8-14(15)22)10-16-17(23)21-18(25-16)20-13-6-4-3-5-12(13)19/h3-10,22H,2H2,1H3,(H,20,21,23)/b16-10- |
InChI Key |
NOWDUMOBGWEGRW-YBEGLDIGSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3Cl)S2)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)O |
Origin of Product |
United States |
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